8-bromo-2,3-dihydro-1H-indolizin-5-one
Overview
Description
8-bromo-2,3-dihydro-1H-indolizin-5-one is a chemical compound with the molecular formula C8H8BrNO and a molecular weight of 214.06 g/mol It is a derivative of indolizine, a bicyclic nitrogen-containing heterocycle
Preparation Methods
The synthesis of 8-bromo-2,3-dihydro-1H-indolizin-5-one typically involves the bromination of 2,3-dihydro-1H-indolizin-5-one. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
8-bromo-2,3-dihydro-1H-indolizin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide or ammonia. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-bromo-2,3-dihydro-1H-indolizin-5-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological processes involving indolizine derivatives.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-bromo-2,3-dihydro-1H-indolizin-5-one involves its interaction with molecular targets and pathways in biological systems. The bromine atom and the indolizine ring system play crucial roles in its reactivity and binding affinity to various biological targets. These interactions can modulate enzymatic activities, receptor binding, and other cellular processes .
Comparison with Similar Compounds
8-bromo-2,3-dihydro-1H-indolizin-5-one can be compared with other indolizine and indole derivatives:
Indolizine: The parent compound, which lacks the bromine atom, has different reactivity and applications.
8-chloro-2,3-dihydro-1H-indolizin-5-one: Similar to this compound but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.
These comparisons highlight the unique properties of this compound, such as its specific reactivity due to the presence of the bromine atom.
Properties
IUPAC Name |
8-bromo-2,3-dihydro-1H-indolizin-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c9-6-3-4-8(11)10-5-1-2-7(6)10/h3-4H,1-2,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDBKUKFROETQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=O)N2C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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